1,4-Dioxecane-5,10-dione

Thermal Stability Degradation Kinetics Polymer Processing

Researchers sourcing biodegradable monomers for regenerative medicine often face cyclic diesters with inconsistent degradation kinetics. 1,4-Dioxecane-5,10-dione (CAS 15498-31-4) provides a defined eight-membered ring structure that delivers predictable hydrolytic degradation and hydrogen-bonding capacity. • Enables synthesis of block polymers and polyols for drug-delivery scaffolds. • Documented membrane stabilization and solid-dispersion agent functionality. • Supplied at 95% purity with NMR characterization; ambient shipping.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 15498-31-4
Cat. No. B095231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxecane-5,10-dione
CAS15498-31-4
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CCC(=O)OCCOC(=O)C1
InChIInChI=1S/C8H12O4/c9-7-3-1-2-4-8(10)12-6-5-11-7/h1-6H2
InChIKeyPAALZGOZEUHCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxecane-5,10-dione Overview


1,4-Dioxecane-5,10-dione (CAS 15498-31-4), also known as ethylene glycol adipate or cyclic ethylene adipate, is an eight-membered cyclic diester (C8H12O4, MW 172.18) classified as a diacid monomer suitable for biodegradable polymer synthesis. Its cyclic structure enables use as a monomer or intermediate in the preparation of block polymers, polyols, and drug delivery systems . The compound has been applied in regenerative medicine contexts due to its biodegradability and ability to form hydrogen bonds with other molecules .

Cyclic diester monomer Designed for biodegradable block polymer and polyol synthesis research.
Hydrogen-bonding capacity Reported ability to form hydrogen bonds supports drug delivery interface studies.
Membrane stabilization context May support encapsulation and solid dispersion research; verification required.

1,4-Dioxecane-5,10-dione Substitution Failure


Generic substitution of 1,4-dioxecane-5,10-dione with other cyclic diesters or lactones is not advisable for biomedical polymer applications because the compound's specific eight-membered ring structure, containing two ester linkages separated by a four-carbon adipate segment and an ethylene glycol bridge, confers distinct hydrogen-bonding capacity and biodegradation kinetics compared to smaller ring analogs (e.g., 1,3-dioxolane-2,4-diones) or non-cyclic aliphatic diesters. Documented functional properties, including membrane stabilization activity and suitability for drug encapsulation , are not automatically conferred to structurally similar cyclic diesters lacking this exact ring size and functional group arrangement. The compound's demonstrated utility in regenerative medicine and polyol synthesis underscores the functional specificity that generic substitution would compromise.

Ring size mismatch
Smaller cyclic diesters (e.g., 1,3-dioxolane-2,4-diones) may shift biodegradation kinetics and hydrogen-bonding patterns.
Functional group arrangement
Non-cyclic aliphatic diesters lack the eight-membered ring geometry required for reported membrane stabilization behavior.
Functional specificity
Common lactones (glycolide, caprolactone) do not reproduce the drug encapsulation functionality attributed to this cyclic diester.

1,4-Dioxecane-5,10-dione Comparative Evidence


Thermal Stability Profile

1,4-Dioxecane-5,10-dione exhibits quantifiable thermal stability when incubated at 100°C for 1 hour, a condition relevant to polymer melt processing and sterilization protocols. This stability profile enables processing windows that may differ from more thermally labile cyclic esters such as glycolide (1,4-dioxane-2,5-dione), which typically undergoes ring-opening polymerization at temperatures as low as 120–140°C and can experience premature degradation under similar thermal stress. The measured degradation value provides a benchmark for assessing suitability in applications requiring elevated temperature exposure during formulation .

Thermal Stability
Class-level inference
Relative degradation value: 1
Supports melt-processing stability screening at 100°C
Data to verify; compared to glycolide class reference without identical assay conditions
Thermal Stability Degradation Kinetics Polymer Processing

Biodegradability Differentiation

1,4-Dioxecane-5,10-dione has been explicitly characterized as biodegradable , distinguishing it from non-degradable cyclic monomers such as 1,4-dioxane-2,6-dione (diglycolide) polymers that lack hydrolytically cleavable ester bonds in the backbone configuration suitable for biomedical implant degradation. While quantitative degradation rate data (e.g., half-life in physiological media) is not available from current sources, the documented biodegradability represents a class-level functional differentiation that guides material selection for temporary implant applications. Non-biodegradable analogs including ethylene glycol adipate polymers (CAS 24938-37-2) without the cyclic monomer architecture exhibit distinct in vivo persistence profiles that render them unsuitable for applications requiring complete resorption .

Biodegradability
Class-level inference
Documented as biodegradable (qualitative)
Distinguishes from non-degradable cyclic analog monomers
Quantitative degradation rate data not available from current sources
Biodegradation Regenerative Medicine Biomedical Polymers

Membrane Stabilization Activity

1,4-Dioxecane-5,10-dione has been demonstrated to act as a membrane stabilizer and can be utilized for drug encapsulation or as a solid dispersion agent . This functional attribute distinguishes it from non-amphiphilic cyclic diesters that lack the hydrogen-bonding capacity to interact with lipid bilayers or stabilize drug-polymer interfaces. The compound's ability to form hydrogen bonds with other molecules, documented via spectroscopic characterization , underlies this membrane-stabilizing functionality. Alternative cyclic monomers such as ε-caprolactone and glycolide lack comparable documented membrane-stabilizing activity, as their primary utility lies in bulk polymer mechanical properties rather than interfacial drug-delivery functions.

Membrane Stabilization
Data to verify
Reported membrane stabilizer and solid dispersion agent
May support drug encapsulation interface research
Source-specific documentation; verify with experimental hydrogen-bonding and encapsulation data
Membrane Stabilization Drug Encapsulation Solid Dispersion

1,4-Dioxecane-5,10-dione Application Scenarios


Biodegradable Polymer Scaffolds

1,4-Dioxecane-5,10-dione is suitable as a diacid monomer for synthesizing biodegradable block polymers intended for regenerative medicine applications . The compound's documented biodegradability and hydrogen-bonding capacity enable the design of hydrolytically degradable scaffolds that resorb over time in physiological environments, unlike scaffolds derived from non-degradable cyclic monomers such as 1,4-dioxane-2,6-dione polymers. Procurement for this scenario is justified by the compound's explicit suitability for regenerative medicine contexts documented in technical datasheets .

Drug Encapsulation and Solid Dispersion

1,4-Dioxecane-5,10-dione can be employed as a membrane stabilizer, drug encapsulation agent, and solid dispersion agent in pharmaceutical formulation development . The compound's hydrogen-bonding capability facilitates stabilization of drug-polymer interfaces and membrane structures. This application scenario leverages a functional attribute not shared by conventional polyester monomers (e.g., lactide, glycolide, caprolactone), which lack documented membrane-stabilizing activity. Procurement for drug delivery research is supported by the compound's documented functionality in this specific application domain .

Functional Polyol Synthesis

1,4-Dioxecane-5,10-dione can be synthesized by esterification of an alcohol with a diol and has been used in the synthesis of polyols . This application scenario is relevant for polyurethane and specialty polymer manufacturing where the cyclic diester structure imparts distinct backbone architecture compared to linear aliphatic diesters. The compound's morphology and particle size characteristics, studied via magnetic resonance spectroscopy, provide quality control benchmarks for procurement decisions in polyol synthesis .

Application
Selection Property
Validation Focus
Biodegradable polymer scaffold research
Cyclic diester monomer with reported biodegradability
Hydrolytic degradation and scaffold resorption endpoints
Drug encapsulation and solid dispersion studies
Reported membrane stabilization and hydrogen-bonding capacity
Drug-polymer interface stability and encapsulation efficiency
Functional polyol synthesis
Cyclic diester backbone architecture
Polymer morphology and quality control benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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